

# Application Notes and Protocols: Dose-Dependent Sedative Effects of Intramuscular Alfaxalone in Cats

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## Compound of Interest

Compound Name: *Alfaxalone*

Cat. No.: *B190542*

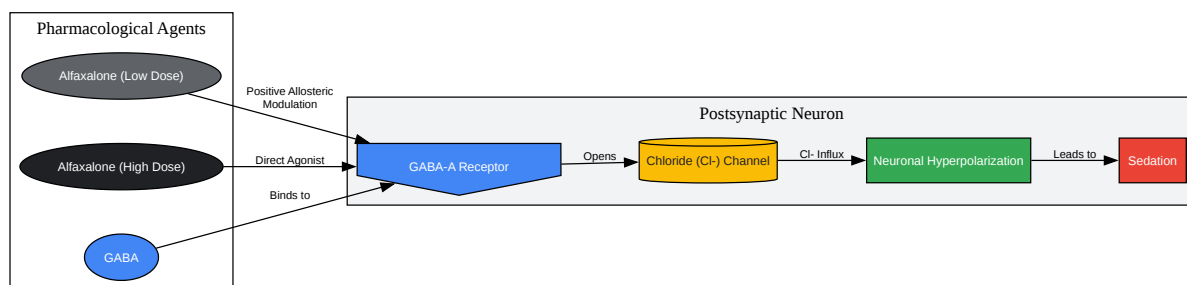
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-dependent sedative effects of intramuscular (IM) alfaxalone in domestic cats. The information is compiled from peer-reviewed veterinary research and is intended to guide study design, protocol development, and data interpretation in a research and drug development setting.

## Mechanism of Action

Alfaxalone is a synthetic neuroactive steroid that induces sedation and anesthesia by modulating the gamma-aminobutyric acid subtype A (GABAA) receptor in the central nervous system.[1][2] Its primary mechanism involves enhancing the effect of GABA, the principal inhibitory neurotransmitter. At lower concentrations, alfaxalone allosterically modulates the GABAA receptor, increasing the affinity of GABA for its binding site and potentiating the influx of chloride ions.[3] This leads to hyperpolarization of the neuronal membrane and subsequent depression of the central nervous system, resulting in sedation. At higher concentrations, alfaxalone can directly activate the GABAA receptor, acting as a GABA agonist.[2][3]



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Caption: Alfaxalone's mechanism of action at the GABA-A receptor.

## Experimental Protocols

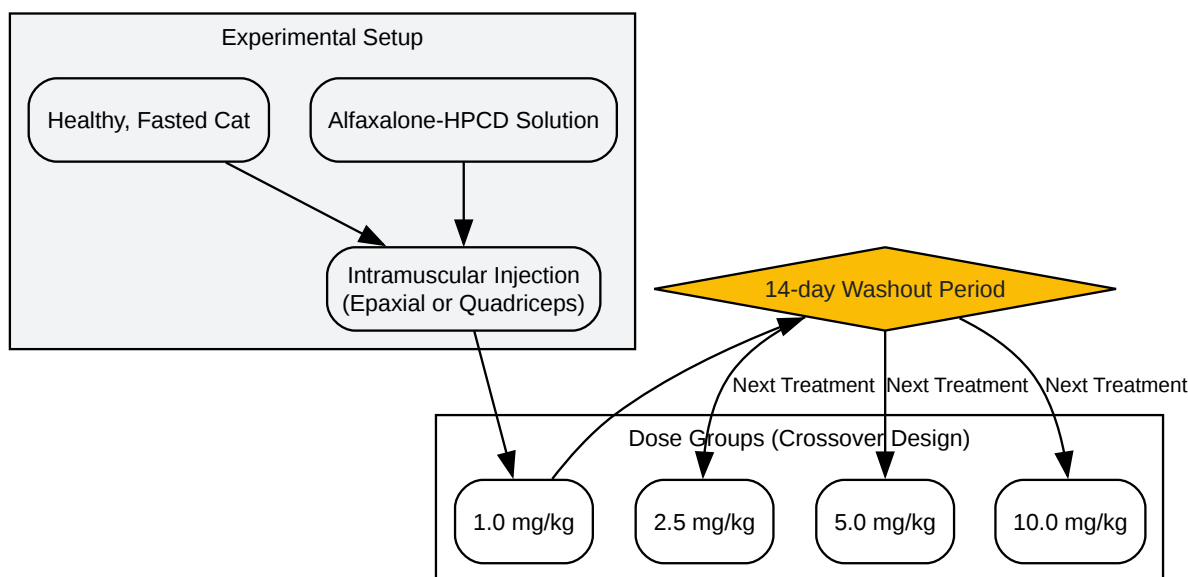
The following protocols are based on published studies investigating the sedative effects of intramuscular alfaxalone in cats.

### Animal Model

- Species: Domestic cat (*Felis catus*)
- Health Status: Healthy, adult cats, confirmed by physical examination and routine blood work.
- Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines, with a minimum 14-day acclimatization period before the study.<sup>[3]</sup>
- Fasting: Food should be withheld for 12 hours and water for 2 hours prior to drug administration.

### Drug Administration and Dosing

- Drug: Alfaxalone formulated with 2-hydroxypropyl-beta-cyclodextrin (HPCD) (e.g., Alfaxan®, Jurox).[3]
- Route of Administration: Intramuscular (IM) injection into the epaxial or quadriceps muscles.
- Dose-Response Evaluation: A crossover study design is recommended, with each cat receiving different doses of alfaxalone with a washout period of at least 14 days between treatments.[3]
  - Low Dose: 1.0 mg/kg[3]
  - Mild Sedation Dose: 2.5 mg/kg[3]
  - Moderate to Deep Sedation Dose: 5.0 mg/kg[3][4]
  - Deep Sedation/Light Anesthesia Dose: 10.0 mg/kg[3]



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Caption: Experimental workflow for dose-dependent studies.

## Monitoring and Data Collection

- Sedation Scoring: Sedative effects should be evaluated using a composite measurement scoring system at baseline and at regular intervals (e.g., 5, 10, 15, 20, 30, 45, 60, 90, 120 minutes) post-injection.[3] A maximum score of 16 can be used.[3][5]
- Physiological Parameters: Cardiorespiratory variables should be monitored non-invasively at the same time points as sedation scoring.[3][5] This includes:
  - Heart Rate (HR)
  - Respiratory Rate (RR)
  - Systolic, Diastolic, and Mean Arterial Blood Pressure (SAP, DAP, MAP)
  - Pulse Oximetry (SpO2)
  - Rectal Temperature
- Behavioral Observations: Note any adverse effects such as tremors, ataxia, or opisthotonus-like posturing, particularly during the recovery period.[3][5][6]

## Quantitative Data Summary

The following tables summarize the dose-dependent effects of intramuscular alfaxalone in cats based on available literature.

Table 1: Sedative Effects of Intramuscular Alfaxalone in Cats

Dose (mg/kg)	Peak Sedation Score (Median)	Time to Peak Sedation (min)	Duration of Lateral Recumbency (mean $\pm$ SD, min)
1.0	9	10	Not consistently achieved
2.5	14	15	40 $\pm$ 15[3][5]
5.0	16	10	76 $\pm$ 21[3][5]
10.0	16	10-20	115 $\pm$ 22[3][5]

Table 2: Cardiorespiratory Effects of Intramuscular Alfaxalone in Cats

Dose (mg/kg)	Heart Rate (HR)	Respiratory Rate (RR)	Mean Arterial Pressure (MAP)
1.0 - 10.0	Generally stable, may see a transient increase.[7]	Generally stable, dose-dependent depression possible.	Generally stable, hypotension (<60 mmHg) may occur at higher doses ( $\geq$ 10 mg/kg).[3][5]

Table 3: Pharmacokinetic Parameters of Alfaxalone in Cats

Parameter	Intramuscular (5 mg/kg)	Intravenous (5 mg/kg)
Half-life (t <sub>1/2</sub> )	1.28 $\pm$ 0.21 hours[4]	0.49 $\pm$ 0.07 hours[4]
Mean Residence Time (MRT)	2.09 $\pm$ 0.36 hours[4]	0.66 $\pm$ 0.16 hours[4]
Bioavailability	94.7 $\pm$ 19.8%[4]	-

## Adverse Effects and Considerations

- **Recovery Quality:** Tremors, ataxia, and opisthotonus-like posturing have been observed during the recovery period, particularly at doses of 2.5 mg/kg and higher.[3][5][6] Providing a quiet and dark environment for recovery is recommended.[2]

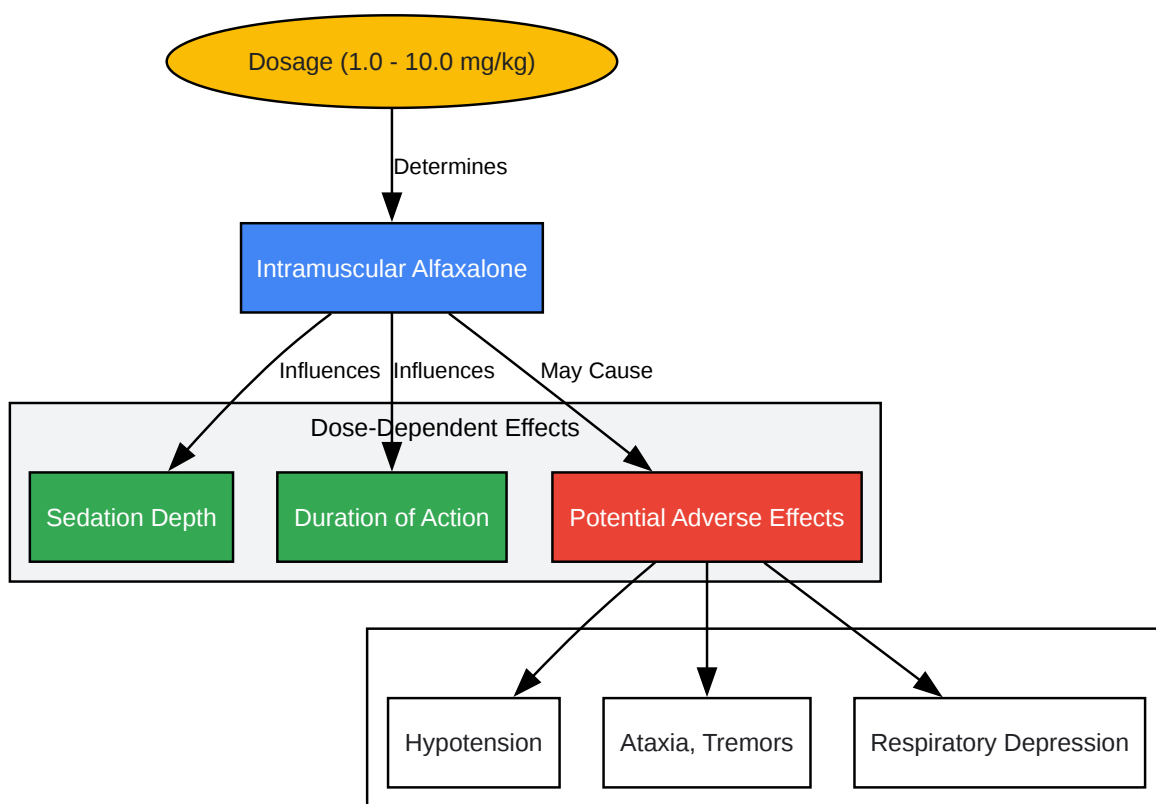
- Cardiovascular Effects: While generally considered to have minimal cardiovascular depression at clinical doses, hypotension can occur, especially at higher doses.[3][5][7]
- Respiratory Effects: Respiratory depression and apnea are possible side effects, though less common with intramuscular administration compared to rapid intravenous injection.[1][2] Supplemental oxygen should be available.[1]
- Pain on Injection: Alfaxalone is reported to be less painful upon intramuscular injection compared to other agents like ketamine.[1]

## Co-administration with Other Agents

Alfaxalone is often used in combination with other sedatives and analgesics to enhance sedation and provide analgesia.[1] Common co-administered agents include:

- Opioids (e.g., butorphanol, methadone)[8]
- Alpha-2 agonists (e.g., dexmedetomidine)[8]
- Benzodiazepines (e.g., midazolam)[8]
- Acepromazine[8]

Co-administration can have a dose-sparing effect on alfaxalone.[9]



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Caption: Logical relationship of alfaxalone dose to effects.

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